molecular formula C11H16ClN B6254358 (2R)-2-phenylpiperidine hydrochloride CAS No. 58613-58-4

(2R)-2-phenylpiperidine hydrochloride

Cat. No.: B6254358
CAS No.: 58613-58-4
M. Wt: 197.7
InChI Key:
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Description

(2R)-2-phenylpiperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a phenyl group attached to the second carbon of the piperidine ring, and it is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-phenylpiperidine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine and benzaldehyde.

    Condensation Reaction: Piperidine undergoes a condensation reaction with benzaldehyde in the presence of a suitable catalyst, such as an acid or base, to form the intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent, such as sodium borohydride or lithium aluminum hydride, to yield (2R)-2-phenylpiperidine.

    Hydrochloride Formation: Finally, (2R)-2-phenylpiperidine is treated with hydrochloric acid to form the hydrochloride salt, resulting in this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:

    Catalytic Hydrogenation: Using a metal catalyst, such as palladium on carbon, to facilitate the reduction step.

    Crystallization: Purifying the final product through crystallization techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-phenylpiperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Further reduction can lead to the formation of secondary or tertiary amines.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation Products: Phenylpiperidinone, phenylpiperidinecarboxaldehyde.

    Reduction Products: Secondary and tertiary amines.

    Substitution Products: Halogenated or alkylated derivatives of this compound.

Scientific Research Applications

(2R)-2-phenylpiperidine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of neurotransmitter systems and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in neurological disorders.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2R)-2-phenylpiperidine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. It can modulate the activity of these receptors, leading to changes in neurotransmitter release and signal transduction pathways. The compound’s effects are mediated through its binding to receptor sites and subsequent activation or inhibition of downstream signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-phenylpiperidine hydrochloride: The enantiomer of (2R)-2-phenylpiperidine hydrochloride with different stereochemistry.

    2-phenylpiperidine: The parent compound without the hydrochloride salt.

    Phenylpiperidine derivatives: Compounds with various substitutions on the phenyl or piperidine ring.

Uniqueness

This compound is unique due to its specific stereochemistry, which can result in different biological activities compared to its enantiomer or other derivatives. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for certain applications.

Properties

CAS No.

58613-58-4

Molecular Formula

C11H16ClN

Molecular Weight

197.7

Purity

95

Origin of Product

United States

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